molecular formula C5H6N5O5- B11728542 (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate

(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate

Cat. No.: B11728542
M. Wt: 216.13 g/mol
InChI Key: DXCAOZOLDJQBMO-ODZAUARKSA-N
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Description

(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions such as microwave irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound typically involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For example, N-guanidinosuccinimide can react with aliphatic amines under microwave irradiation to afford the desired product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C5H6N5O5-

Molecular Weight

216.13 g/mol

IUPAC Name

(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitrate

InChI

InChI=1S/C5H6N4O2.NO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);/q;-1/b2-1-;

InChI Key

DXCAOZOLDJQBMO-ODZAUARKSA-N

Isomeric SMILES

C(=C\C(=O)O)\C1=NC(=NN1)N.[N+](=O)([O-])[O-]

Canonical SMILES

C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)([O-])[O-]

Origin of Product

United States

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